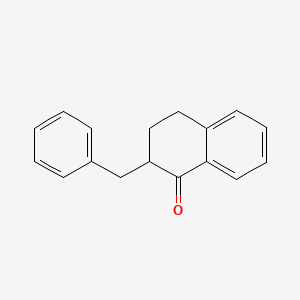
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one
Vue d'ensemble
Description
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a unique structure that includes a naphthalenone core and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the use of arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as solvent-free conditions and the use of metal Lewis acid catalysts have been explored to enhance the reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- 3,4-Dihydro-2(1H)-pyridones
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
Uniqueness
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features and the presence of both naphthalenone and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H16O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-benzyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,15H,10-12H2 |
Clé InChI |
LWBKNBIUKKTGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















